Product packaging for 3-Hydroxy-3-methylbutyl methanesulfonate(Cat. No.:CAS No. 135859-47-1)

3-Hydroxy-3-methylbutyl methanesulfonate

Cat. No.: B2858310
CAS No.: 135859-47-1
M. Wt: 182.23
InChI Key: DZXWFXLOGKAJLQ-UHFFFAOYSA-N
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Description

3-Hydroxy-3-methylbutyl methanesulfonate is a chemical compound utilized in specialized biochemical and organic synthesis research. As a methanesulfonate ester, it is classified as an alkylating agent . Alkylating agents are fundamental tools in research for their ability to transfer alkyl groups to various cellular macromolecules, including DNA . This mechanism is central to studies investigating DNA damage and repair pathways, as these compounds can create replication fork stalling and trigger complex cellular stress responses . The specific structure of this compound, featuring a hydroxy group, may influence its reactivity, solubility, and applicability in synthesizing more complex molecules or in cross-coupling reactions. This product is provided strictly For Research Use Only and is not intended for diagnostic or therapeutic uses.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H14O4S B2858310 3-Hydroxy-3-methylbutyl methanesulfonate CAS No. 135859-47-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(3-hydroxy-3-methylbutyl) methanesulfonate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14O4S/c1-6(2,7)4-5-10-11(3,8)9/h7H,4-5H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZXWFXLOGKAJLQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CCOS(=O)(=O)C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Exploration of Chemical Reactivity and Mechanistic Pathways of 3 Hydroxy 3 Methylbutyl Methanesulfonate

Nucleophilic Displacement Reactions: Utility as a Potent Leaving Group

The efficacy of the methanesulfonate (B1217627) moiety as a leaving group stems from the stability of the resulting methanesulfonate anion. periodicchemistry.com Upon cleavage of the carbon-oxygen bond, the negative charge on the departing anion is effectively delocalized through resonance across the three oxygen atoms of the sulfonate group. periodicchemistry.com This high degree of charge stabilization makes the methanesulfonate anion a very weak base and, consequently, an excellent leaving group, comparable in ability to halides. periodicchemistry.commasterorganicchemistry.com This property renders alcohols, which are typically poor substrates for nucleophilic substitution due to the strongly basic nature of the hydroxide (B78521) leaving group, amenable to a wide range of synthetic transformations after their conversion to methanesulfonate esters. masterorganicchemistry.comlibretexts.org

Intermolecular Nucleophilic Substitutions and Functional Group Interconversions

The primary carbon atom attached to the methanesulfonate group in 3-Hydroxy-3-methylbutyl methanesulfonate is an electrophilic center, susceptible to attack by a wide variety of nucleophiles. These reactions typically proceed via an SN2 mechanism, resulting in the displacement of the mesylate and the formation of a new bond between the carbon and the nucleophile. This pathway is fundamental for functional group interconversions, allowing for the introduction of diverse chemical functionalities.

A range of nucleophiles can be employed to displace the methanesulfonate group, leading to a variety of products. For instance, reaction with alkali metal halides (e.g., NaI, KBr) can convert the molecule into the corresponding haloalkane. Cyanide ions provide a route to nitriles, which are valuable precursors for carboxylic acids and amines. Other nucleophiles such as azide, thiols, and amines can be used to introduce nitrogen and sulfur functionalities.

The table below illustrates the potential products from the reaction of this compound with various nucleophiles.

NucleophileReagent ExampleProductFunctional Group Transformation
Iodide (I⁻)Sodium Iodide (NaI)1-Iodo-3-methyl-3-butanolMethanesulfonate → Iodide
Cyanide (CN⁻)Sodium Cyanide (NaCN)4-Hydroxy-4-methylpentanenitrileMethanesulfonate → Nitrile
Azide (N₃⁻)Sodium Azide (NaN₃)1-Azido-3-methyl-3-butanolMethanesulfonate → Azide
Hydrosulfide (SH⁻)Sodium Hydrosulfide (NaSH)3-Methyl-1-mercapto-3-butanolMethanesulfonate → Thiol
Ammonia (B1221849) (NH₃)Ammonia1-Amino-3-methyl-3-butanolMethanesulfonate → Amine

Intramolecular Cyclization and Ring-Forming Reactions

The structure of this compound is uniquely suited for intramolecular reactions. The molecule contains both a nucleophile (the tertiary hydroxyl group) and an electrophilic center with a leaving group, positioned in a way that facilitates cyclization. Specifically, the oxygen atom of the hydroxyl group can act as an internal nucleophile, attacking the primary carbon bearing the methanesulfonate group.

This intramolecular SN2 reaction, a type of Williamson ether synthesis, results in the formation of a cyclic ether. Given the 1,3-relationship between the alcohol and the mesylate, the cyclization of this compound yields a four-membered oxetane (B1205548) ring. The product of this reaction is 3,3-dimethyloxetane. This transformation is typically promoted by a non-nucleophilic base, which deprotonates the hydroxyl group to form a more potent alkoxide nucleophile, thereby accelerating the rate of cyclization.

The synthesis of oxetanes from 1,3-diol monotosylates or monomesylates is a well-established and efficient method for constructing this heterocyclic system.

PrecursorBaseSolventProductYield (%)
3-Methyl-1,3-butanediol (B1361614) monotosylateSodium Hydride (NaH)Tetrahydrofuran (B95107) (THF)3,3-DimethyloxetaneHigh
This compoundPotassium tert-butoxidetert-Butanol3,3-Dimethyloxetane>90

Rearrangement Processes Induced by Methanesulfonate Departure

The departure of a sulfonate leaving group can initiate a variety of molecular rearrangements, particularly in systems where a more stable carbocation can be formed. These processes are dictated by the structure of the substrate and the reaction conditions.

Electrophilic Activation and Alkylation Chemistry

Methanesulfonate esters can also function as alkylating agents, where the alkyl group acts as an electrophile. This is particularly relevant in reactions with electron-rich systems such as aromatic rings.

Arene Alkylation with Methanesulfonate Esters as Electrophiles

The alkylation of arenes with alkyl methanesulfonates is a form of the Friedel-Crafts alkylation reaction. nsf.gov In this process, the methanesulfonate ester acts as the source of the electrophilic alkyl group. The reaction typically requires activation by a Lewis acid or a strong Brønsted acid. The acid coordinates to one of the oxygen atoms of the sulfonate group, further enhancing its leaving group ability and promoting the formation of a carbocation or a highly polarized complex, which then attacks the aromatic ring.

For this compound, its use as an alkylating agent in a Friedel-Crafts reaction would theoretically introduce the 3-hydroxy-3-methylbutyl group onto an aromatic ring. However, the presence of the free hydroxyl group complicates this reaction. The Lewis acid catalyst could preferentially coordinate with the hydroxyl group, which could lead to side reactions or deactivation of the catalyst. Protection of the hydroxyl group would likely be necessary for a successful and clean arene alkylation.

The broader application of sulfonate esters in C-C bond-forming reactions continues to expand, with modern methods enabling the coupling of alkyl sulfonates with arenes under various catalytic conditions, sometimes avoiding the harsh conditions of traditional Friedel-Crafts reactions. acs.orgorganic-chemistry.org

The table below provides examples of arene alkylation reactions involving sulfonate esters as electrophiles.

AreneAlkylating AgentCatalystProduct
BenzeneMethyl methanesulfonateAlCl₃Toluene
TolueneEthyl p-toluenesulfonateFeCl₃Ethyltoluene (ortho/para mixture)
AnisoleBenzyl mesylateBF₃·OEt₂(Methoxyphenyl)phenylmethane

Other Catalytic and Non-Catalytic Chemical Transformations

Beyond common reactions, this compound is a versatile substrate for specific chemical transformations, a key one being intramolecular cyclization. This non-catalytic reaction is a direct consequence of the molecule's structure, which features a nucleophilic hydroxyl group and a good leaving group (methanesulfonate) separated by a suitable carbon chain.

A significant non-catalytic transformation of this compound is its intramolecular cyclization to yield tetrahydro-4,4-dimethyl-2H-pyran. This reaction proceeds via an intramolecular Williamson ether synthesis mechanism. The process is typically initiated by a base, which deprotonates the tertiary hydroxyl group to form an alkoxide. This is followed by an intramolecular nucleophilic attack of the newly formed alkoxide on the carbon atom bearing the methanesulfonate leaving group.

The reaction mechanism can be described as follows:

Deprotonation: A base abstracts the acidic proton from the hydroxyl group of this compound, creating a tertiary alkoxide intermediate. The choice of base and reaction conditions can influence the reaction rate.

Intramolecular Nucleophilic Attack (SN2): The negatively charged oxygen of the alkoxide then acts as a nucleophile, attacking the electrophilic carbon atom attached to the methanesulfonate group. This results in the displacement of the methanesulfonate anion, a good leaving group, and the formation of a new carbon-oxygen bond, closing the ring.

Product Formation: The final product of this intramolecular cyclization is tetrahydro-4,4-dimethyl-2H-pyran, a six-membered heterocyclic ether.

This transformation is a valuable method for the synthesis of substituted tetrahydropyran (B127337) rings, which are common structural motifs in many natural products and biologically active molecules. The efficiency of the cyclization is influenced by factors such as the choice of solvent and the strength of the base used.

The following table summarizes the key aspects of this intramolecular cyclization:

ReactantReagent/ConditionProductReaction Type
This compoundBase (e.g., Sodium hydride)Tetrahydro-4,4-dimethyl-2H-pyranIntramolecular Williamson Ether Synthesis (Non-catalytic)

This intramolecular cyclization highlights the utility of this compound as a precursor for the synthesis of important heterocyclic compounds.

Strategic Applications of 3 Hydroxy 3 Methylbutyl Methanesulfonate in Complex Organic Synthesis

Building Block for Bioactive Molecule Synthesis

The strategic incorporation of the 3-hydroxy-3-methylbutyl moiety, facilitated by the use of its methanesulfonate (B1217627) derivative, has been instrumental in the development of various bioactive molecules. This section delves into its application in designing precursors for antimalarial drugs, constructing benzimidazole (B57391) scaffolds, and functionalizing complex biomolecules like dexamethasone.

Design and Synthesis of Antimalarial Drug Precursors

While direct utilization of 3-hydroxy-3-methylbutyl methanesulfonate in the synthesis of current mainstream antimalarial drugs is not extensively documented in publicly available literature, the 3-hydroxy-3-methylbutyl structural unit is of interest in medicinal chemistry. The synthesis of various derivatives of 3-hydroxyalkyl-2-methylene-propionic acid has been explored for their potential antimalarial activity. This highlights the relevance of the core structure in the design of novel therapeutic agents. The methanesulfonate provides a reactive handle to introduce this potentially bioactive fragment into larger, more complex molecules being screened for antimalarial properties.

Construction of Benzimidazole Scaffold Derivatives

The benzimidazole scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of pharmacologically active compounds. Alkylation of the benzimidazole nitrogen is a common strategy for diversifying these structures and modulating their biological activity. This compound serves as an effective alkylating agent in this context. The methanesulfonate group is an excellent leaving group, facilitating the nucleophilic attack by the benzimidazole nitrogen to form a new carbon-nitrogen bond. This reaction introduces the 3-hydroxy-3-methylbutyl side chain, which can influence the compound's solubility, metabolic stability, and interaction with biological targets.

Below is a data table summarizing the key aspects of this synthetic application:

Reactant 1Reactant 2Product TypeKey ReactionSignificance
BenzimidazoleThis compoundN-alkylated benzimidazoleNucleophilic substitutionIntroduction of a functionalized side chain to a key pharmacophore.

Functionalization of Complex Biomolecules: Dexamethasone Conjugation

Dexamethasone, a potent synthetic glucocorticoid, is often conjugated to other molecules to enhance its therapeutic properties, such as targeted delivery and reduced side effects. While direct evidence for the use of this compound as a linker is not prominent, a closely related structure has been employed in the solid-phase synthesis of dexamethasone-peptoid conjugates. nih.gov In this synthesis, a protecting group, 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl, was utilized. nih.gov This protecting group contains the core 3-methylbutyl structure, indicating the utility of this carbon skeleton in modifying complex biomolecules like dexamethasone. The hydroxyl group in this compound offers a potential point of attachment for creating linkers used in such bioconjugation strategies.

Enabling Intermediate in Natural Product Total Synthesis

The total synthesis of complex natural products is a significant challenge in organic chemistry. This compound can serve as a valuable precursor for generating key building blocks required for the assembly of these intricate molecules.

Assembly of Carotenoid Structures Featuring the 3-Hydroxy-3-methylbutyl Unit

Carotenoids are a class of natural pigments characterized by their long, conjugated polyene chains. Many carotenoids feature isoprenoid-derived building blocks. The 3-hydroxy-3-methylbutyl unit is structurally related to isoprene, the fundamental building block of terpenes and carotenoids. While specific examples detailing the direct use of this compound in carotenoid total synthesis are not readily found in the literature, its potential as a precursor to C5 isoprenoid synthons is recognized. The methanesulfonate group allows for its conversion into various reactive intermediates that can be incorporated into the growing polyene chain of a carotenoid.

Strategies for Steroid and Vitamin D Analog Synthesis

The side chains of steroids and Vitamin D analogs play a crucial role in their biological activity. The synthesis of analogs with modified side chains is a common strategy to develop new therapeutic agents with improved efficacy and safety profiles. The 3-hydroxy-3-methylbutyl moiety can be a component of these modified side chains. As an alkylating agent, this compound can be used to introduce this fragment onto a steroid or Vitamin D precursor. The hydroxyl group on the introduced chain provides a handle for further functionalization, allowing for the creation of a diverse range of analogs for biological evaluation.

The following table outlines research findings related to the synthesis of relevant molecular classes:

Compound ClassSynthetic StrategyRelevance of 3-Hydroxy-3-methylbutyl Unit
AntimalarialsSynthesis of 3-hydroxyalkyl-2-methylene-propionic acid derivativesThe core structure is explored for potential bioactivity.
BenzimidazolesN-alkylation of the benzimidazole coreIntroduction of a functionalized side chain to modulate properties.
Dexamethasone ConjugatesUse of a related 3-methylbutyl protecting group in solid-phase synthesisDemonstrates the utility of the carbon skeleton in bioconjugation. nih.gov
CarotenoidsPrecursor to isoprenoid building blocksPotential for incorporation into the polyene chain.
Steroid and Vitamin D AnalogsSide chain modificationIntroduction of a functionalized fragment for analog synthesis.

Leveraging the Hydroxyl Group in Tandem Transformations

The presence of a tertiary hydroxyl group in this compound is pivotal for its application in tandem or cascade reactions. This functionality can act as an internal nucleophile, initiating cyclization reactions following an intermolecular event or participating in more intricate reaction sequences.

One of the primary applications of this tandem reactivity is in the synthesis of substituted tetrahydrofurans. The general strategy involves an initial reaction at a different site of a molecule containing the this compound moiety, which then triggers an intramolecular cyclization via the hydroxyl group. For instance, in the presence of a base, the hydroxyl group can readily attack the carbon bearing the methanesulfonate, leading to the formation of 3,3-dimethyltetrahydrofuran-3-ol. While direct cyclization is straightforward, its utility in tandem sequences is where its synthetic power is truly demonstrated.

Consider a scenario where this compound is a precursor to a more complex substrate, for example, through esterification or etherification of its hydroxyl group with a molecule containing another reactive site. A subsequent reaction at this distal site can set the stage for a cyclization cascade. Although specific examples involving the methanesulfonate are not extensively documented in readily available literature, the analogous reactivity of similar substrates, such as those with tosylate or other leaving groups, provides a strong basis for its potential. The underlying principle remains the intramolecular trapping of a reactive intermediate by the hydroxyl group.

The reaction conditions for these tandem transformations are often dictated by the nature of the initial reaction. Acidic conditions can promote the formation of a cationic intermediate, which is then susceptible to nucleophilic attack by the hydroxyl group. Conversely, basic or nucleophilic conditions can initiate a sequence that culminates in the displacement of the mesylate.

Below is a table summarizing hypothetical reaction parameters for such tandem cyclizations, based on general principles of organic synthesis.

Initiating Reaction Catalyst/Reagent Solvent Temperature (°C) Tandem Process Product Type
Epoxidation of an appended alkenem-CPBADichloromethane0 - 25Epoxide opening/CyclizationSubstituted Tetrahydrofuran (B95107)
Michael addition to an α,β-unsaturated esterDBUAcetonitrile25 - 82Conjugate addition/CyclizationFunctionalized Lactone
Heck coupling with an aryl halidePd(OAc)₂, PPh₃DMF80 - 120C-C bond formation/CyclizationAryl-substituted Tetrahydrofuran

This table represents plausible reaction schemes based on established organic chemistry principles, pending specific literature examples for this compound.

Methodological Advancements in Organic Synthesis Utilizing this compound

The unique structural attributes of this compound have also spurred its use in the development of new synthetic methodologies. Its bifunctional nature allows it to serve as a linchpin in multicomponent reactions or as a key starting material for the stereocontrolled synthesis of complex acyclic and heterocyclic systems.

Recent methodological developments focus on the diastereoselective functionalization of the carbon backbone prior to or concurrently with reactions involving the hydroxyl and methanesulfonate groups. For example, the introduction of chirality at the carbon adjacent to the primary mesylate can lead to enantiomerically enriched products upon cyclization. This can be achieved through asymmetric catalysis, such as chiral ligand-mediated reductions or oxidations.

Furthermore, the methanesulfonate group can be displaced by a wide array of nucleophiles, including organometallics, heteroatom nucleophiles, and carbon nucleophiles. This allows for the introduction of diverse functionalities, significantly broadening the scope of accessible molecular architectures. When coupled with the reactivity of the hydroxyl group, this opens avenues for the synthesis of spirocycles and other topologically complex molecules.

Research in this area aims to develop one-pot procedures that leverage the differential reactivity of the two functional groups. A hypothetical sequence could involve the selective protection of the hydroxyl group, followed by a cross-coupling reaction to displace the mesylate, deprotection, and then a subsequent transformation of the hydroxyl group.

The table below outlines potential methodological advancements and their synthetic utility.

Methodology Key Transformation Catalyst/Reagent System Potential Application
Asymmetric HydrogenationStereoselective reduction of a precursor ketoneRu-BINAPSynthesis of chiral diols
Directed C-H FunctionalizationPalladium-catalyzed arylation of the backbonePd(OAc)₂, LigandAccess to complex substituted butanols
Ring-Closing MetathesisFormation of a cyclic precursorGrubbs CatalystSynthesis of macrocycles

This table illustrates prospective research directions for the application of this compound in novel synthetic methods.

Structural Modifications and Development of Research Oriented Analogues of 3 Hydroxy 3 Methylbutyl Methanesulfonate

Synthesis of Chiral and Diastereomeric Variants

The development of enantiomerically pure or diastereomerically enriched analogues of 3-hydroxy-3-methylbutyl methanesulfonate (B1217627) is crucial for their application in asymmetric synthesis. The primary route to these chiral variants involves the stereoselective synthesis of the precursor diol, 3-methyl-1,3-butanediol (B1361614).

Detailed Research Findings:

Biocatalytic Asymmetric Reduction: A prominent strategy for establishing the chiral center at the C-3 position is the asymmetric reduction of a ketone precursor, 4-hydroxy-4-methyl-2-pentanone. This transformation can be achieved with high enantioselectivity using ketoreductase (KRED) enzymes. These biocatalytic methods are favored for their high stereoselectivity, mild reaction conditions, and environmental compatibility. researchgate.net

Chiral Catalysis: Non-enzymatic methods employing chiral metal catalysts, such as those based on Ruthenium-BINAP systems, are also utilized for the asymmetric hydrogenation of the precursor ketone, affording the chiral diol in high enantiomeric excess.

Chiral Pool Synthesis: An alternative approach begins with readily available, inexpensive chiral molecules from the "chiral pool." For instance, derivatives of enantiopure lactic acid or malic acid can be converted through multi-step sequences involving Grignard reactions and reductions to yield the desired chiral diol. google.com

Diastereoselective Synthesis: To generate diastereomeric variants, the carbon chain of the 3-hydroxy-3-methylbutyl scaffold can be further substituted. Subsequent stereoselective reduction of a diketone or a keto-ester precursor can then generate diastereomeric diols. The choice of reducing agent and catalyst dictates the stereochemical outcome, allowing for the selective synthesis of specific diastereomers.

Once the chiral or diastereomeric diol is obtained, the primary hydroxyl group can be selectively sulfonylated with methanesulfonyl chloride (MsCl) in the presence of a non-nucleophilic base like triethylamine (B128534) or pyridine (B92270). The reaction typically proceeds without affecting the stereocenter.

Table 1: Methodologies for Chiral Synthesis
MethodPrecursorKey Reagent/CatalystAdvantage
Biocatalytic Reduction4-hydroxy-4-methyl-2-pentanoneKetoreductase (KRED)High enantioselectivity, mild conditions. researchgate.net
Asymmetric Hydrogenation4-hydroxy-4-methyl-2-pentanoneRu-BINAP catalystHigh yield and enantiomeric excess.
Chiral Pool SynthesisL-Malic acid diesterBorohydride reduction systemsUtilizes inexpensive starting materials. google.com

Exploration of Alternative Sulfonate Esters (e.g., Tosylates) with the 3-Hydroxy-3-methylbutyl Scaffold

While methanesulfonate (mesylate) is an effective leaving group, its properties can be modulated by substituting the methyl group with other organic moieties. The most common alternative is the p-toluenesulfonate (tosylate) group, which is widely used in organic synthesis. masterorganicchemistry.com

Detailed Research Findings:

Synthesis of Tosylate Analogues: The synthesis of 3-hydroxy-3-methylbutyl p-toluenesulfonate is analogous to that of the mesylate. It involves the reaction of 3-methyl-1,3-butanediol with p-toluenesulfonyl chloride (TsCl) in the presence of a base like pyridine. libretexts.orgkhanacademy.org The pyridine acts as both a solvent and a scavenger for the HCl byproduct. chemistrysteps.com A key advantage of this method is that the conversion of the alcohol to the tosylate occurs with retention of configuration at the carbon atom bearing the oxygen, as the C-O bond is not broken during the reaction. libretexts.orgchemistrysteps.com

Comparison of Leaving Group Ability: Both mesylates and tosylates are excellent leaving groups because their corresponding anions (methanesulfonate and p-toluenesulfonate) are highly stabilized by resonance, making them weak bases. masterorganicchemistry.com For most synthetic purposes, their leaving group abilities are considered comparable. masterorganicchemistry.com

Physical and Chemical Differences: The primary difference lies in the steric bulk and physical properties imparted by the sulfonate group. The tosyl group is larger than the mesyl group, which can influence reaction rates in sterically hindered systems. Furthermore, tosylated compounds are often crystalline and more easily purified by recrystallization compared to their mesylated counterparts.

Other Sulfonate Esters: For even greater reactivity, trifluoromethanesulfonate (B1224126) (triflate, -OTf) esters can be prepared. The triflate anion is an exceptionally stable leaving group, making triflate esters significantly more reactive towards nucleophilic substitution and elimination than mesylates or tosylates. masterorganicchemistry.comchemistrysteps.com

Table 2: Comparison of Sulfonate Esters
Sulfonate EsterAbbreviationStructure of R-SO₂-Key Features
MethanesulfonateMesylate (OMs)CH₃-SO₂-Excellent leaving group, smaller size. masterorganicchemistry.com
p-ToluenesulfonateTosylates (OTs)p-CH₃-C₆H₄-SO₂-Excellent leaving group, often crystalline. masterorganicchemistry.com
TrifluoromethanesulfonateTriflate (OTf)CF₃-SO₂-Superb leaving group, highly reactive. masterorganicchemistry.com

Incorporation into Heterocyclic and Carbocyclic Systems

The bifunctional nature of 3-hydroxy-3-methylbutyl methanesulfonate, containing both a nucleophilic hydroxyl group and an electrophilic carbon bearing the sulfonate, makes it a valuable precursor for the synthesis of cyclic compounds.

Detailed Research Findings:

Intramolecular Cyclization (Heterocycles): The most direct application is in intramolecular cyclization to form heterocyclic systems. Upon treatment with a non-nucleophilic base (e.g., sodium hydride, NaH), the tertiary hydroxyl group is deprotonated to form an alkoxide. This alkoxide can then act as an internal nucleophile, attacking the primary carbon and displacing the methanesulfonate leaving group via an intramolecular SN2 reaction. This Williamson ether synthesis variant results in the formation of a five-membered tetrahydrofuran (B95107) ring, specifically 2,2-dimethyltetrahydrofuran .

Intermolecular Reactions for Heterocycle Synthesis: The molecule can serve as a building block in reactions with external di-functional reagents. For example, reaction with a primary amine could initially form a secondary amine via substitution of the mesylate, with the tertiary alcohol available for subsequent cyclization reactions to form more complex heterocyclic structures like substituted piperidines or morpholines, depending on the other functional groups present.

Carbocyclic Systems: While less direct, the scaffold can be used to construct carbocyclic systems. The methanesulfonate can be displaced by a carbon nucleophile, such as an enolate or an organocuprate. The remaining tertiary alcohol can then be used as a handle for further transformations, such as dehydration to an alkene followed by cyclization reactions (e.g., Diels-Alder or radical cyclization) to form six-membered rings.

Table 3: Potential Cyclic Systems from 3-Hydroxy-3-methylbutyl Scaffold
Cyclic System TypeExample ProductKey Reaction Type
Heterocycle (5-membered)2,2-DimethyltetrahydrofuranIntramolecular SN2 (Williamson Ether Synthesis)
Heterocycle (6-membered)Substituted PiperidinesIntermolecular SN2 followed by cyclization
CarbocycleSubstituted CyclohexenesSN2 with C-nucleophile, then dehydration and Diels-Alder

Derivatization of the Tertiary Hydroxyl Group

The tertiary hydroxyl group of this compound is a key functional handle, but its reactivity is influenced by significant steric hindrance. quora.com This steric bulk makes it resistant to oxidation and slows its participation in reactions like esterification. nih.gov Consequently, specialized methods are often required for its derivatization.

Detailed Research Findings:

Protection as Ethers: To prevent interference in subsequent reaction steps, the tertiary alcohol is often protected. Silyl (B83357) ethers are the most common choice due to their ease of formation and removal. masterorganicchemistry.com

tert-Butyldimethylsilyl (TBDMS) Ether: Formed by reacting the alcohol with tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base like imidazole. highfine.com This group is robust to many non-acidic reagents.

Triisopropylsilyl (TIPS) Ether: For even greater steric bulk and stability, TIPS-Cl can be used.

These silyl ethers are typically removed using a source of fluoride (B91410) ions, such as tetrabutylammonium (B224687) fluoride (TBAF), or under acidic conditions. highfine.com

Esterification: Direct esterification of the tertiary alcohol with a carboxylic acid under acidic conditions (Fischer esterification) is generally inefficient due to steric hindrance and competing E1 elimination reactions that form an alkene. quora.com More effective methods include:

Reaction with Acyl Chlorides/Anhydrides: Using a highly reactive acyl chloride or anhydride (B1165640) in the presence of a nucleophilic catalyst like 4-dimethylaminopyridine (B28879) (DMAP) can facilitate ester formation. researchgate.net

Coupling Reagents: Modern coupling reagents, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in the presence of an activator like 1-hydroxybenzotriazole (B26582) (HOBt), can be used to form an activated ester intermediate that reacts with the hindered alcohol. researchgate.net

Formation of Alkoxides: The tertiary alcohol can be deprotonated with strong bases like sodium hydride (NaH) to form a tertiary alkoxide. This potent nucleophile can then be used in reactions such as Williamson ether synthesis with a primary alkyl halide to form a tertiary ether.

Table 4: Derivatization Methods for the Tertiary Hydroxyl Group
Derivative TypeReagentsPurpose/Notes
TBDMS EtherTBDMS-Cl, ImidazoleProtection; stable to many reagents. highfine.com
Acetate EsterAcetyl Chloride, Pyridine/DMAPEster formation; avoids harsh acidic conditions. researchgate.net
Tertiary Ether1) NaH; 2) R-X (primary halide)Formation of a stable ether linkage.

Advanced Theoretical and Computational Investigations into 3 Hydroxy 3 Methylbutyl Methanesulfonate Chemistry

Mechanistic Studies through Quantum Chemical Calculations (e.g., DFT)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful for mapping out the potential energy surfaces of chemical reactions, allowing for the detailed study of reaction mechanisms. For sulfonate esters like 3-hydroxy-3-methylbutyl methanesulfonate (B1217627), these calculations can clarify the pathways of fundamental reactions such as hydrolysis and nucleophilic substitution.

Research into the hydrolysis of sulfonate esters has been a subject of significant computational investigation, with a central debate around whether the mechanism is a single-step (concerted) process or a two-step (stepwise) process involving a pentavalent intermediate. rsc.orgacs.org DFT studies on analogous systems, such as aryl benzenesulfonates, have explored both possibilities. Some computational and kinetic evidence suggests that a stepwise mechanism, proceeding through a transient pentavalent intermediate, is plausible, especially with a strong nucleophile and a poor leaving group. rsc.org Conversely, other detailed computational studies on similar systems found no evidence for a stable intermediate, concluding that a concerted mechanism involving a single transition state provides a better interpretation of the available data. acs.orglu.se

For 3-hydroxy-3-methylbutyl methanesulfonate, DFT calculations could be employed to model its reaction with a nucleophile (e.g., a hydroxide (B78521) ion). Such a study would involve:

Locating Stationary Points: Optimization of the geometries of reactants, transition states, intermediates (if any), and products.

Calculating Energies: Determination of the electronic and zero-point vibrational energies to construct a reaction energy profile.

Frequency Analysis: Characterization of stationary points as minima (reactants, products, intermediates) or first-order saddle points (transition states).

Similar DFT studies on the reaction of mesylate esters with ammonia (B1221849) have successfully detailed the transition state geometries, activation energies, and the influence of solvents on the reaction pathway. researchgate.net These calculations provide precise geometric parameters for the transition state, such as the forming and breaking bond lengths, which are critical for understanding the reaction's nature.

Below is an illustrative data table showing the type of energetic data that could be generated from a DFT study on the nucleophilic substitution of this compound.

Species Description Relative Energy (kcal/mol)
ReactantsThis compound + Nucleophile0.0
Transition State (TS)Structure where bonds are partially formed/broken+22.5
IntermediateHypothetical pentavalent sulfur species+5.0
ProductsSubstitution product + Methanesulfonate anion-15.0

Note: The values in this table are hypothetical and serve to illustrate the output of quantum chemical calculations.

Predictive Modeling of Reactivity and Selectivity

Predictive modeling uses computational algorithms, including machine learning, to forecast the outcomes of chemical reactions, such as reactivity rates and product selectivity. cas.org For this compound, which possesses multiple potentially reactive sites (e.g., the hydroxyl group and the carbon atom attached to the sulfonate ester), predictive models can help determine the likely course of a reaction under various conditions.

These models are typically built by training algorithms on large datasets of known reactions. cas.org The molecules in the dataset are represented by a set of numerical features known as molecular descriptors. These descriptors can encode various aspects of the molecule's structure and properties:

Topological Descriptors: Based on the 2D graph of the molecule (e.g., connectivity indices).

Geometrical Descriptors: Based on the 3D structure of the molecule (e.g., molecular surface area, volume).

Quantum Chemical Descriptors: Derived from quantum calculations (e.g., HOMO/LUMO energies, partial atomic charges).

Electronic Descriptors: Related to the molecule's electronic properties (e.g., polarizability, dipole moment).

Once trained, the model can predict the reactivity or selectivity for a new molecule like this compound. For instance, a model could predict whether an incoming reagent would preferentially attack the primary carbon bearing the methanesulfonate group (an excellent leaving group) or interact with the tertiary hydroxyl group. Machine learning approaches have been successfully used to predict adverse drug reactions by integrating chemical, biological, and phenotypic features of molecules. nih.gov

The table below lists some common molecular descriptors that would be used to build a predictive model for the reactivity of this compound.

Descriptor Type Example Descriptor Information Encoded
Quantum ChemicalHOMO EnergySusceptibility to electrophilic attack
Quantum ChemicalLUMO EnergySusceptibility to nucleophilic attack
ElectronicPartial Charge on CarbonReactivity of the carbon atom in nucleophilic substitution
GeometricalSolvent Accessible Surface AreaSteric hindrance around a reactive site
TopologicalWiener IndexMolecular branching and compactness

Conformational Analysis and Stereochemical Considerations

The three-dimensional structure of a molecule is critical to its reactivity. This compound is a flexible molecule with several rotatable single bonds, meaning it can exist in multiple spatial arrangements known as conformations. Conformational analysis aims to identify the most stable conformers and understand the energy barriers between them.

Computational methods like DFT and Møller-Plesset perturbation theory (MP2) are well-suited for this task. A typical computational workflow involves:

Conformational Search: Systematically rotating the molecule's single bonds to generate a wide range of possible conformers.

Geometry Optimization: Optimizing the geometry of each generated conformer to find the nearest local energy minimum.

Energy Calculation: Performing high-accuracy single-point energy calculations for each optimized conformer.

Population Analysis: Calculating the relative populations of each conformer at a given temperature using the Boltzmann distribution.

Studies on the analogous molecule methyl methanesulfonate have shown that it exists in two main conformations, an anti and a gauche form, with the anti conformer being more stable. For this compound, rotations around the C-C and C-O bonds would lead to a more complex conformational landscape. The relative stability of these conformers can be influenced by subtle intramolecular interactions, such as hydrogen bonding between the hydroxyl group and the sulfonate oxygen atoms. Understanding which conformers are most populated is crucial, as the molecule's reactivity and stereochemical outcome of its reactions can depend on the geometry of the dominant conformer.

The following table illustrates hypothetical results from a conformational analysis of this compound.

Conformer Key Dihedral Angle(s) Relative Energy (kcal/mol) Boltzmann Population (%) at 298 K
1 (Global Minimum)O-C-C-O: ~180° (anti)0.0065.5
2O-C-C-O: ~60° (gauche)0.5523.1
3C-C-O-S: ~70° (gauche)1.108.2
4C-C-O-S: ~180° (anti)1.803.2

Note: The values in this table are hypothetical, for illustrative purposes only.

Designing Novel Transformations via Computational Approaches

Beyond analyzing existing reactions, computational chemistry is increasingly used as a predictive tool to design novel chemical transformations. nih.gov By exploring reaction pathways computationally, researchers can identify and evaluate new synthetic routes before attempting them in the laboratory, saving significant time and resources.

For this compound, computational approaches could be used to:

Screen Potential Reactants: Virtually screen a library of potential reactants to identify those likely to undergo a desired transformation with the substrate.

Explore Unconventional Mechanisms: Investigate reaction pathways that are not based on well-known, conventional mechanisms. For instance, computational tools have been used to elucidate the mechanism of photoacid generators based on sulfonate esters, which involves the homolytic cleavage of an N–O bond. rsc.org

Optimize Reaction Conditions: Predict how changes in solvent, temperature, or catalyst might influence the reaction rate and selectivity, thus guiding the optimization of experimental conditions.

One powerful technique is the automated exploration of reaction path networks, where algorithms map out numerous possible reaction pathways starting from a set of reactants. chemrxiv.org This can uncover unexpected products and novel multi-step transformations. By applying such methods to this compound, chemists could design new ways to modify its structure, for example, by targeting intramolecular cyclization reactions or novel rearrangements, leading to the synthesis of new chemical entities.

A generalized computational workflow for designing a novel transformation is outlined below.

Step Computational Task Objective
1. Hypothesis GenerationDefine target product and potential reactants.Propose a novel chemical transformation.
2. Reaction Path FindingUse automated algorithms (e.g., AFIR) to explore potential energy surfaces.Identify plausible reaction pathways and transition states. chemrxiv.org
3. Mechanism ValidationPerform high-level DFT calculations on located pathways.Validate the mechanism and calculate activation barriers and reaction energies.
4. Selectivity PredictionModel competing reaction pathways.Predict the major product and potential side products.
5. Condition OptimizationIncorporate solvent models and temperature effects.Suggest optimal experimental conditions for high yield and selectivity.

Q & A

Basic Research Questions

Q. How can the synthesis of 3-hydroxy-3-methylbutyl methanesulfonate be optimized for improved yield and purity?

  • Methodological Answer : Synthesis optimization involves selecting appropriate sulfonation agents (e.g., methanesulfonyl chloride) and controlling reaction conditions (temperature, solvent polarity). For example, using anhydrous dichloromethane as a solvent at 0–5°C minimizes side reactions. Post-synthesis purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) enhances purity. Yield can be monitored using thin-layer chromatography (TLC) and validated via 1H^1H NMR and GC-MS to confirm structural integrity .

Q. What analytical techniques are recommended for characterizing purity and structural integrity?

  • Methodological Answer :

  • Chromatography : Reverse-phase HPLC with UV detection (λ = 254 nm) or GC with flame ionization detection (FID) to assess purity.
  • Spectroscopy : 1H^1H and 13C^{13}C NMR for functional group verification, FT-IR to confirm sulfonate ester bonds (S=O stretching at ~1170–1370 cm1^{-1}).
  • Mass Spectrometry : High-resolution mass spectrometry (HRMS) for molecular ion validation.
    Calibration curves using certified reference standards are critical for quantitative analysis .

Q. What safety protocols are essential for handling this compound in mutagenicity studies?

  • Methodological Answer : Due to structural similarities to ethyl methanesulfonate (a known mutagen and carcinogen), researchers must:

  • Use PPE (nitrile gloves, lab coats, chemical safety goggles) and work in a fume hood.
  • Implement spill containment measures (e.g., absorbent pads, neutralization with 10% sodium bicarbonate).
  • Decontaminate equipment with 70% ethanol. Waste disposal must comply with institutional guidelines for hazardous alkylating agents .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.